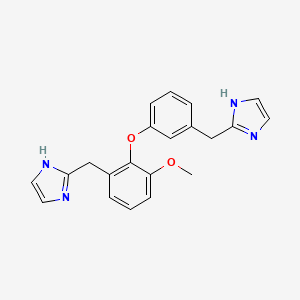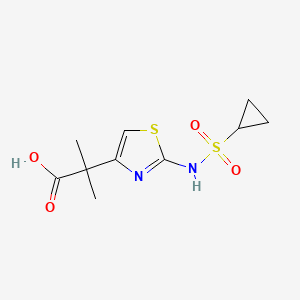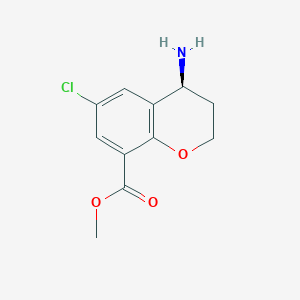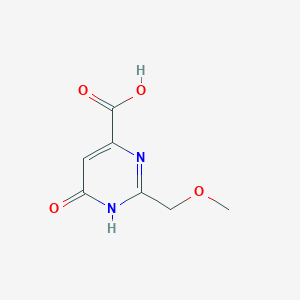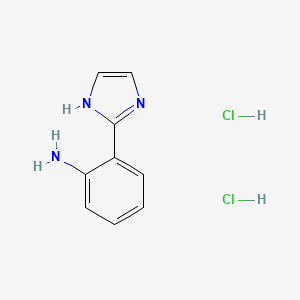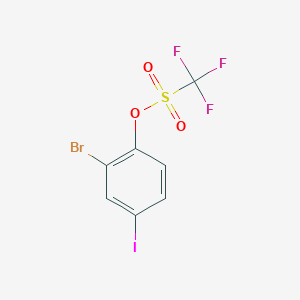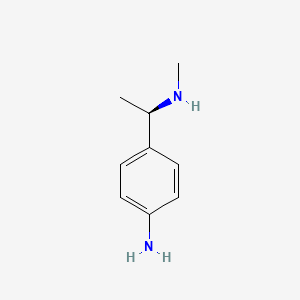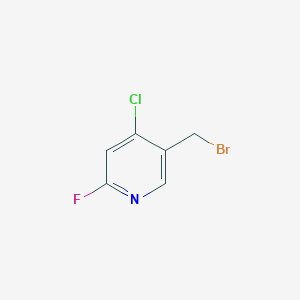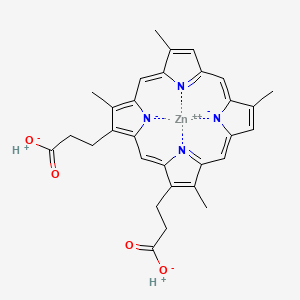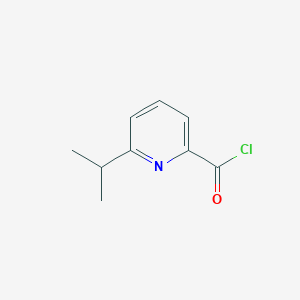
6-Isopropylpicolinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropylpicolinoyl chloride is an organic compound that belongs to the class of acyl chlorides It is derived from picolinic acid, which is a pyridine carboxylic acid The compound is characterized by the presence of an isopropyl group attached to the sixth position of the pyridine ring and a carbonyl chloride group at the carboxyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpicolinoyl chloride typically involves the chlorination of 6-isopropylpicolinic acid. This can be achieved using reagents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
For example, the reaction with thionyl chloride can be represented as: [ \text{6-Isopropylpicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (SO2 and HCl), which can be easily removed from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isopropylpicolinoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-isopropylpicolinic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
6-Isopropylpicolinic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
6-Isopropylpicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of novel therapeutic agents due to its ability to form bioactive derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Isopropylpicolinoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can exhibit biological activity. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparaison Avec Des Composés Similaires
6-Methylpicolinoyl chloride: Similar structure but with a methyl group instead of an isopropyl group.
6-Ethylpicolinoyl chloride: Similar structure but with an ethyl group instead of an isopropyl group.
6-Propylpicolinoyl chloride: Similar structure but with a propyl group instead of an isopropyl group.
Comparison: 6-Isopropylpicolinoyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. The steric and electronic effects of the isopropyl group can lead to differences in reaction rates and selectivity compared to its methyl, ethyl, and propyl analogs .
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
6-propan-2-ylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3 |
Clé InChI |
OTHHQJLERCURGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


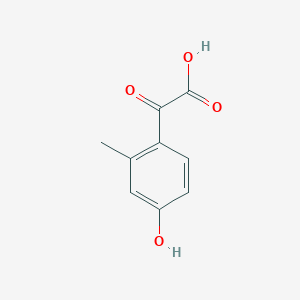
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
